methyl (3R)-3-hydroxyhexadecanoate
Description
IUPAC Nomenclature and Systematic Classification
The International Union of Pure and Applied Chemistry designation for this compound is methyl (3R)-3-hydroxyhexadecanoate, which precisely describes both its functional groups and stereochemical configuration. The systematic name indicates that this molecule consists of a hexadecanoic acid backbone with a hydroxyl group positioned at the third carbon atom in the (R)-configuration, esterified with methanol at the carboxyl terminus. According to Chemical Abstracts Service indexing conventions, the compound is catalogued under the registry number 20404-35-7, which specifically identifies the (R)-enantiomer form. The compound belongs to the broader chemical classification of fatty acid methyl esters and more specifically to the subclass of hydroxylated fatty acid derivatives.
Alternative nomenclature systems recognize this compound through several synonymous designations that reflect different aspects of its chemical structure. The compound is frequently referenced as methyl (R)-3-hydroxypalmitate, emphasizing its relationship to palmitic acid, the common name for hexadecanoic acid. This nomenclature highlights the sixteen-carbon chain length characteristic of palmitic acid derivatives. Chemical databases also employ the systematic designation "this compound" to maintain consistency with stereochemical naming conventions. The ChEBI database assigns this compound the identifier CHEBI:38245, providing a standardized reference for biochemical and pharmaceutical applications.
Molecular Formula and Weight: C₁₇H₃₄O₃
The molecular composition of this compound is precisely defined by the molecular formula C₁₇H₃₄O₃, indicating seventeen carbon atoms, thirty-four hydrogen atoms, and three oxygen atoms. This empirical formula reflects the structural components of the molecule: a sixteen-carbon fatty acid chain with one hydroxyl substituent, a carboxyl group converted to a methyl ester, contributing the additional carbon atom from the methanol component. The molecular weight calculations yield a precise value of 286.4 grams per mole, as determined through computational chemistry methods and confirmed by experimental mass spectrometry measurements.
The elemental composition analysis reveals specific atomic mass contributions that facilitate accurate molecular weight determination. Carbon atoms contribute approximately 71.30 percent of the total molecular weight, hydrogen atoms account for 11.96 percent, and oxygen atoms comprise 16.74 percent of the molecular mass. The exact mass measurement, determined through high-resolution mass spectrometry, yields a value of 286.25079494 daltons, providing precise molecular identification capabilities. These molecular parameters establish fundamental physical constants necessary for quantitative analytical procedures and computational modeling studies.
| Molecular Parameter | Value | Reference Method |
|---|---|---|
| Molecular Formula | C₁₇H₃₄O₃ | Elemental Analysis |
| Molecular Weight | 286.4 g/mol | Computational Chemistry |
| Exact Mass | 286.25079494 Da | High-Resolution Mass Spectrometry |
| Carbon Content | 71.30% | Elemental Analysis |
| Hydrogen Content | 11.96% | Elemental Analysis |
| Oxygen Content | 16.74% | Elemental Analysis |
Stereochemical Configuration: (R)-Enantiomer Specificity
The stereochemical designation (R) at the third carbon position represents a critical structural feature that distinguishes this enantiomer from its mirror image counterpart, methyl (S)-3-hydroxyhexadecanoate. The absolute configuration assignment follows the Cahn-Ingold-Prelog priority rules, where the hydroxyl group at carbon-3 adopts the (R)-configuration based on the priority sequence of substituent groups. This stereochemical specificity significantly influences the compound's biological activity, molecular interactions, and physical properties compared to the racemic mixture or the opposite enantiomer.
Experimental evidence supporting the (R)-configuration assignment comes from optical rotation measurements and nuclear magnetic resonance spectroscopy studies that confirm the absolute stereochemistry. The compound exhibits specific optical rotation values that distinguish it from the (S)-enantiomer, providing a reliable method for enantiomeric purity assessment. Advanced nuclear magnetic resonance techniques, including the use of chiral shift reagents and two-dimensional correlation spectroscopy, enable unambiguous assignment of the stereochemical configuration at the hydroxyl-bearing carbon center.
The stereochemical implications extend to the compound's conformational preferences and intermolecular interactions. Molecular dynamics simulations and computational chemistry calculations demonstrate that the (R)-configuration influences the preferred conformations of the fatty acid chain and affects the compound's aggregation behavior in solution. These stereochemical considerations become particularly important in biological systems where enantiomeric selectivity often determines metabolic pathways and enzymatic recognition patterns.
Comparative Analysis of 2D/3D Structural Representations
Two-dimensional structural representations of this compound provide essential visualization of connectivity patterns and functional group arrangements within the molecule. The canonical SMILES notation "CCCCCCCCCCCCCC@HO" encodes the complete molecular structure including the stereochemical configuration at the third carbon position. This linear notation system enables computational processing and database searching while preserving critical stereochemical information through the [@H] designation that specifies the (R)-configuration.
The International Chemical Identifier (InChI) representation "InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3/t16-/m1/s1" provides a hierarchical structural description that includes stereochemical information in the final segment. The stereochemical layer "/t16-/m1/s1" specifically encodes the (R)-configuration at carbon-16 (using InChI numbering), establishing unambiguous structural identification. The InChI Key "YBTWUESFQWFDMR-MRXNPFEDSA-N" serves as a fixed-length identifier derived from the complete InChI string, facilitating database searches and structural comparisons.
Three-dimensional conformational analysis reveals the spatial arrangement of atoms and the preferred molecular geometries adopted by this compound in different environments. Computational modeling studies demonstrate that the hydroxyl group at the third carbon position can participate in intramolecular hydrogen bonding interactions with the ester carbonyl oxygen, influencing the overall molecular conformation. The fatty acid chain typically adopts an extended zigzag conformation that minimizes steric interactions while maximizing van der Waals contacts between adjacent methylene units.
| Structural Representation | Format | Key Features |
|---|---|---|
| SMILES | CCCCCCCCCCCCCC@HO | Stereochemistry encoded via [@H] |
| InChI | InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3/t16-/m1/s1 | Hierarchical structure with stereochemical layer |
| InChI Key | YBTWUESFQWFDMR-MRXNPFEDSA-N | Fixed-length structural identifier |
Spectroscopic Characterization: NMR, IR, and Mass Spectral Data
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation capabilities for this compound through both proton and carbon-13 nuclear magnetic resonance techniques. Proton nuclear magnetic resonance analysis reveals characteristic chemical shift patterns that enable identification of functional groups and their relative positions within the molecular framework. The hydroxyl-bearing carbon at position 3 generates distinctive coupling patterns that confirm both the position and stereochemistry of the hydroxyl substituent. Research investigations have demonstrated that the proton attached to the hydroxyl-bearing carbon appears as a multiplet at approximately 3.98 parts per million, providing a diagnostic signal for structural identification.
The methylene protons adjacent to the hydroxyl group exhibit characteristic splitting patterns that reflect the stereochemical environment at the third carbon position. These protons appear as two distinct doublets of doublets resonating at 2.39 and 2.50 parts per million, demonstrating the diastereotopic nature of these protons in the chiral environment. Chemical shift analysis in deuterated chloroform solvent reveals that the methyl ester protons resonate at approximately 3.67 parts per million, consistent with the electron-withdrawing effect of the carbonyl group. The terminal methyl group of the fatty acid chain appears as a triplet at 0.86 parts per million, while the bulk methylene protons of the aliphatic chain generate a complex multiplet pattern between 1.20 and 1.35 parts per million.
Infrared spectroscopy provides characteristic absorption frequencies that identify functional groups and molecular vibrations within this compound. The hydroxyl group generates a broad absorption band in the 3200-3600 wavenumber region, with the exact frequency depending on the extent of hydrogen bonding interactions. Primary and secondary alcohols typically exhibit hydroxyl stretching vibrations between 3630-3645 wavenumbers for non-bonded hydroxyl groups, while hydrogen-bonded systems show broader absorptions at lower frequencies. The carbonyl group of the methyl ester produces a sharp, intense absorption band at approximately 1735-1750 wavenumbers, characteristic of aliphatic ester functionalities.
| Nuclear Magnetic Resonance Signal | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Hydroxyl-bearing carbon proton | 3.98 | Multiplet | H-3 |
| Methylene protons (C-2) | 2.39, 2.50 | Doublet of doublets | H₂-2 |
| Methyl ester protons | 3.67 | Singlet | OCH₃ |
| Terminal methyl protons | 0.86 | Triplet | CH₃ |
| Aliphatic methylene protons | 1.20-1.35 | Multiplet | Chain CH₂ |
Mass spectrometry analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak appears at mass-to-charge ratio 286, corresponding to the intact molecule, although this peak often exhibits low intensity due to the tendency of fatty acid methyl esters to undergo fragmentation during ionization. Characteristic fragmentation patterns include the loss of methanol (32 atomic mass units) to generate an ion at mass-to-charge ratio 254, and the formation of a base peak at mass-to-charge ratio 103 through alpha-cleavage adjacent to the hydroxyl-bearing carbon.
The fragmentation pattern at mass-to-charge ratio 103 represents a diagnostic ion for 3-hydroxyl fatty acid methyl esters, formed through cleavage between carbons 3 and 4 with retention of the ester functionality. Additional significant fragments include ions at mass-to-charge ratios corresponding to successive losses of methylene units from the fatty acid chain, providing structural information about chain length and substitution patterns. Electron ionization mass spectrometry databases have catalogued these fragmentation patterns to enable automated identification and quantification of hydroxylated fatty acid methyl esters in complex mixtures.
| Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment | Structural Significance |
|---|---|---|---|
| 286 | Low | Molecular ion [M]⁺ | Intact molecule |
| 254 | Medium | [M-32]⁺ | Loss of methanol |
| 103 | Base peak | Alpha-cleavage ion | Diagnostic for 3-hydroxyl position |
| 71 | Medium | Chain fragment | Aliphatic chain cleavage |
Properties
CAS No. |
20404-35-7 |
|---|---|
Molecular Formula |
C17H34O3 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
methyl (3R)-3-hydroxyhexadecanoate |
InChI |
InChI=1S/C17H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(18)15-17(19)20-2/h16,18H,3-15H2,1-2H3/t16-/m1/s1 |
InChI Key |
YBTWUESFQWFDMR-MRXNPFEDSA-N |
SMILES |
CCCCCCCCCCCCCC(CC(=O)OC)O |
Isomeric SMILES |
CCCCCCCCCCCCC[C@H](CC(=O)OC)O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)OC)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Optimization
The esterification proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by methanol. Key parameters include:
Stereochemical Integrity
The 3R configuration is preserved when using enantiomerically pure 3R-hydroxyhexadecanoic acid. Chiral HPLC analysis confirms >98% enantiomeric excess (ee) in the final product.
Enzymatic Synthesis Using Lipases
Lipases offer a green chemistry alternative, enabling esterification under mild conditions with high stereoselectivity.
Immobilized Candida antarctica Lipase B (CAL-B)
CAL-B catalyzes methanolysis of 3R-hydroxyhexadecanoic acid triglycerides:
Kinetic Resolution
Racemic 3-hydroxyhexadecanoic acid can be resolved using Pseudomonas fluorescens lipase:
Industrial Production and Scale-Up
Commercial suppliers like Shaanxi Kelkai Pharmaceutical Technology employ continuous-flow reactors for large-scale synthesis.
Process Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Residence time | 2 hours | Maximizes conversion |
| Temperature | 70°C | Balances rate and degradation |
| Catalyst | Amberlyst-15 (ion-exchange resin) | Facilitates easy separation |
Quality Control
Comparative Analysis of Methods
| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Acid-catalyzed | 90–95 | 98–99 | High | Moderate (acid waste) |
| Enzymatic (CAL-B) | 85–92 | 99 | Moderate | Low |
| Kinetic resolution | 45–50 | 99 | Low | Low |
Emerging Techniques
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-hydroxypalmitate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a keto group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with different alcohols or acylation with acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Methyl ®-3-oxopalmitate.
Reduction: Methyl ®-3-hydroxypalmitate alcohol.
Substitution: Various esters or acylated derivatives depending on the reagents used.
Scientific Research Applications
Methyl ®-3-hydroxypalmitate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its role in lipid metabolism and its effects on cellular processes.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the formulation of cosmetics, lubricants, and biodegradable plastics.
Mechanism of Action
The mechanism by which methyl ®-3-hydroxypalmitate exerts its effects is primarily through its interaction with lipid membranes and enzymes involved in lipid metabolism. The hydroxyl group allows for hydrogen bonding interactions, which can influence membrane fluidity and enzyme activity. Additionally, the ester group can undergo hydrolysis, releasing the active ®-3-hydroxypalmitic acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl palmitate: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Methyl (S)-3-hydroxypalmitate: The stereoisomer of methyl ®-3-hydroxypalmitate, with different biological activity.
Methyl stearate: A longer-chain fatty acid ester with different physical properties.
Uniqueness
Methyl ®-3-hydroxypalmitate is unique due to the presence of the hydroxyl group at the third carbon, which imparts distinct chemical reactivity and biological activity. This structural feature allows for specific interactions with enzymes and membranes, making it valuable in various research and industrial applications.
Q & A
Basic: What are the primary synthetic routes for methyl (3R)-3-hydroxyhexadecanoate, and how do they differ in stereochemical control?
This compound is synthesized via bacterial fermentation (e.g., Pseudomonas spp.) or chemical methods. Bacterial pathways utilize β-oxidation intermediates and enantioselective enzymes to produce the (R)-isomer exclusively . Chemical synthesis often employs asymmetric catalysis (e.g., Sharpless epoxidation or enzymatic resolution) to achieve stereochemical purity. A common challenge is minimizing racemization during esterification; NMR and chiral GC-MS are critical for verifying enantiomeric excess (>98%) .
Basic: How is this compound identified and quantified in complex biological matrices?
Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., silylation) is standard for quantification due to the compound’s low volatility. Liquid chromatography (LC)-MS/MS is preferred for polar matrices. For structural confirmation, - and -NMR are used to resolve the hydroxyl and ester groups, with key signals at δ 3.65 (methoxy) and δ 4.15 (hydroxyl-bearing methine) . Purity assessment requires differential scanning calorimetry (DSC) to detect polymorphic impurities .
Advanced: What experimental design strategies optimize the yield of this compound in bacterial systems?
Factorial design (e.g., response surface methodology) is effective for optimizing fermentation parameters. Key factors include carbon source (e.g., glucose vs. fatty acids), pH (6.5–7.5), and dissolved oxygen. A 2024 study demonstrated a 40% yield increase by combining glucose-fed batch fermentation with oxygen limitation to redirect metabolic flux toward β-oxidation . Post-fermentation, solvent extraction (e.g., ethyl acetate) and silica gel chromatography achieve >95% purity .
Advanced: How can researchers resolve contradictions in reported toxicity data for this compound?
Existing safety data sheets (SDS) lack acute toxicity profiles (e.g., LD) and ecotoxicological data . To address this, researchers should conduct tiered testing:
- In vitro : Ames test for mutagenicity and MTT assay for cytotoxicity (using HepG2 or HEK293 cells).
- In vivo : OECD Guideline 423 acute oral toxicity in rodents.
- Ecotoxicology : Daphnia magna immobilization assay (EC) and algal growth inhibition .
Conflicting stability data (e.g., decomposition under heat) necessitate thermogravimetric analysis (TGA) to map degradation thresholds .
Advanced: What analytical challenges arise in studying the metabolic fate of this compound, and how are they addressed?
Tracing its incorporation into bacterial polyhydroxyalkanoates (PHAs) requires -isotope labeling and MALDI-TOF imaging to map polymer chain elongation. Challenges include distinguishing endogenous (R)-isomers from racemic byproducts. Solutions:
- Use chiral stationary phases in HPLC to separate enantiomers.
- Employ - HSQC NMR to track carbon flux in PHAs .
Contradictory reports on its role in mammalian lipid metabolism (e.g., β-oxidation vs. signaling) warrant lipidomic profiling via LC-Orbitrap MS .
Basic: What storage conditions preserve the stability of this compound?
Store at 2–8°C in inert argon atmosphere to prevent oxidation. Avoid contact with strong acids/alkalis (risk of ester hydrolysis) and UV light (potential photodegradation). Stability studies show <5% decomposition over 12 months when stored in amber glass .
Advanced: How does the stereochemistry of this compound influence its biological activity in lipid membranes?
The (R)-configuration enhances integration into lipid bilayers due to favorable Van der Waals interactions with acyl chains. Molecular dynamics simulations reveal a 30% increase in membrane permeability compared to the (S)-isomer. Experimental validation involves fluorescence anisotropy using DPH probes and Langmuir trough measurements for lateral pressure profiles .
Basic: What are the key applications of this compound in biomedical research?
- Biomarker studies : Elevated levels correlate with peroxisomal disorders (e.g., Zellweger syndrome) .
- Drug delivery : As a PHA precursor, it enhances nanoparticle biocompatibility for targeted therapies .
- Enzyme assays : Substrate for 3-hydroxyacyl-CoA dehydrogenase to study mitochondrial β-oxidation .
Advanced: What methodological gaps exist in current research on this compound, and how can they be mitigated?
Gaps include:
- Lack of pharmacokinetic data (e.g., bioavailability in mammalian systems).
- Limited structural data for protein-ligand interactions (solved via X-ray crystallography or Cryo-EM).
Proposed solutions: - Radiolabeled () tracer studies in rodent models.
- Docking simulations with fatty acid-binding proteins (FABPs) followed by SPR binding assays .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
